molecular formula C6H9BrN2O B2886552 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide CAS No. 2375269-91-1

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide

Cat. No.: B2886552
CAS No.: 2375269-91-1
M. Wt: 205.055
InChI Key: KUGGYVYKVRCNND-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide is a compound belonging to the pyridine derivatives family Pyridine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide involves its interaction with microbial cell components, leading to the inhibition of microbial growth . The compound targets specific enzymes and pathways within the microbial cells, disrupting their normal functions and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfapyridine: Known for its antibacterial properties.

    Pyridinethione: Used as a precursor in the synthesis of various pyridine derivatives.

    Thienopyridine derivatives: Exhibits strong antimicrobial activity.

Uniqueness

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide stands out due to its specific structure, which allows for unique interactions with microbial cells. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-methyl-1H-pyridin-4-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c1-4-5(9)2-3-8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGGYVYKVRCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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